ethyl N-(3-nitrophenyl)sulfonylcarbamate
Description
Ethyl N-(3-nitrophenyl)sulfonylcarbamate is a sulfonylcarbamate derivative characterized by a 3-nitrophenyl group attached to a sulfonylcarbamate scaffold. The nitro group at the meta position on the aromatic ring imparts significant electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. This compound is structurally related to agrochemical intermediates, such as nicosulfuron derivatives, where sulfonylcarbamates play a role in herbicidal activity . Its synthesis typically involves sulfonylation of the corresponding aniline followed by carbamate formation, with purification steps monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate solvent systems .
Properties
CAS No. |
22819-24-5 |
|---|---|
Molecular Formula |
C9H10N2O6S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
ethyl N-(3-nitrophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-5-3-4-7(6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
InChI Key |
SLZGNLCNDUCQFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Other CAS No. |
22819-24-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with m-nitrophenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: ethyl N-(3-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of m-aminophenylsulfonyl carbamic acid ethyl ester.
Reduction: Formation of the corresponding acid and alcohol.
Substitution: Formation of various substituted carbamic acid derivatives.
Scientific Research Applications
ethyl N-(3-nitrophenyl)sulfonylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-nitrophenyl)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Nitro vs. Halogen and Alkyl Groups
Ethyl N-(3-fluorophenyl)carbamate (C₉H₁₀FNO₂)
- Structural Difference : Replaces the nitro group with fluorine at the meta position.
- Electronic Effects : Fluorine is less electron-withdrawing than nitro, reducing the compound’s electrophilicity.
- Applications : Fluorinated carbamates are often explored in medicinal chemistry due to enhanced metabolic stability compared to nitro derivatives .
tert-Butyl N-(4-iodophenyl)sulfonylcarbamate
- Structural Difference : Features a tert-butyl ester and iodine at the para position.
- Iodine’s polarizability may enhance halogen bonding in crystal packing .
4-Nitrophenyl N-methoxycarbamate (C₈H₈N₂O₅)
- Structural Difference : Nitro group at the para position with a methoxycarbamate moiety.
- Reactivity : The para-nitro group directs electrophilic attacks differently compared to meta substitution. Methoxy groups are electron-donating, opposing the nitro’s electron-withdrawing effect, which could alter hydrolysis kinetics .
Physicochemical Properties
*Calculated based on formula C₉H₁₀N₂O₆S.
Key Observations :
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The nitro group in this compound may participate in C–H···O interactions, as observed in similar nitroaromatics. Graph set analysis (e.g., Etter’s rules) could classify these motifs .
- Crystal Packing : Tools like Mercury CSD enable comparison of packing patterns with analogs. For example, iodine in tert-butyl N-(4-iodophenyl)sulfonylcarbamate may form halogen bonds, whereas nitro groups favor π-stacking .
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